molecular formula C16H18N2O4 B1270664 Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate CAS No. 59021-45-3

Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate

Cat. No.: B1270664
CAS No.: 59021-45-3
M. Wt: 302.32 g/mol
InChI Key: PNPBEFQWRSDWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate is a chemical compound known for its unique structural properties and versatility in various scientific research fields. This compound features a pyrrole ring substituted with amino, phenyl, and diethyl ester groups, making it a valuable tool in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Knorr reaction, which produces diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This intermediate is then alkylated with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate is widely used in scientific research due to its structural versatility. Its applications include:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate involves its interaction with various molecular targets. The amino and ester groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities. detailed studies on its specific molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

  • Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
  • Diethyl 3-amino-1-methylpyrrole-2,4-dicarboxylate
  • Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate

Comparison: this compound stands out due to its phenyl substitution, which enhances its ability to participate in aromatic interactions. This makes it more versatile in organic synthesis and potentially more active in biological assays compared to its methyl-substituted counterparts .

Properties

IUPAC Name

diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-3-21-15(19)12-10-18(11-8-6-5-7-9-11)14(13(12)17)16(20)22-4-2/h5-10H,3-4,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPBEFQWRSDWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=C1N)C(=O)OCC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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